3-(Benzoyloxy)-4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonyl chloride
CAS No.: 66104-73-2
Cat. No.: VC16570283
Molecular Formula: C27H19ClN4O5S
Molecular Weight: 547.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66104-73-2 |
|---|---|
| Molecular Formula | C27H19ClN4O5S |
| Molecular Weight | 547.0 g/mol |
| IUPAC Name | [4-chlorosulfonyl-1-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalen-2-yl] benzoate |
| Standard InChI | InChI=1S/C27H19ClN4O5S/c1-17-24(26(33)32(31-17)19-12-6-3-7-13-19)29-30-25-21-15-9-8-14-20(21)23(38(28,35)36)16-22(25)37-27(34)18-10-4-2-5-11-18/h2-16,24H,1H3 |
| Standard InChI Key | COOWXSUBTWEXRC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)Cl)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a naphthalene ring system substituted at the 1-position with a sulphonyl chloride group (), at the 3-position with a benzoyloxy moiety (), and at the 4-position with an azo-linked 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl group. The azo bridge () introduces conjugation, influencing electronic properties and UV-Vis absorption characteristics.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 547.0 g/mol | |
| CAS Registry Number | 66104-73-2 | |
| Density | Not reported | - |
| Melting Point | Not reported | - |
Electronic and Steric Effects
The sulphonyl chloride group acts as a strong electron-withdrawing group, polarizing the naphthalene ring and enhancing electrophilicity at the sulphur atom. This facilitates nucleophilic substitution reactions, where chloride displacement occurs with amines, alcohols, or other nucleophiles. The benzoyloxy group contributes steric bulk, potentially influencing reaction kinetics and regioselectivity.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions starting from naphthalene derivatives. A plausible route includes:
-
Sulphonylation: Naphthalene is sulphonated at the 1-position using chlorosulphonic acid to yield naphthalene-1-sulphonyl chloride.
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Azo Coupling: Diazotization of 4-amino-4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole followed by coupling with the sulphonated naphthalene intermediate.
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Benzoylation: Esterification of the 3-hydroxy group on the naphthalene ring with benzoyl chloride.
Optimization Challenges
Key challenges include controlling regioselectivity during azo coupling and minimizing hydrolysis of the sulphonyl chloride group. Reaction conditions (e.g., low temperatures for diazotization, anhydrous solvents) are critical for maximizing yield.
Reactivity and Functional Group Transformations
Sulphonyl Chloride Reactivity
The sulphonyl chloride group undergoes nucleophilic acyl substitution, forming sulphonamides, sulphonate esters, or sulphonic acids. For example, reaction with ammonia yields the corresponding sulphonamide:
This reactivity is exploited in pharmaceutical synthesis to introduce sulphonamide moieties, which are prevalent in antibacterial agents.
Azo Group Reduction
The azo linkage () can be reduced to hydrazine () using agents like sodium dithionite or catalytic hydrogenation. This transformation is reversible under oxidative conditions, enabling applications in redox-responsive materials.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: and NMR provide insights into proton environments and carbon bonding. The sulphonyl chloride’s deshielding effect shifts adjacent protons downfield.
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 547.0 (M).
X-ray Crystallography
Single-crystal X-ray diffraction could resolve the compound’s stereochemistry, though no published data exists.
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